molecular formula C11H11F3O B13588089 1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)-

1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)-

Cat. No.: B13588089
M. Wt: 216.20 g/mol
InChI Key: RPKLFRKGSJESKV-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that belongs to the class of trifluoroethanol derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol backbone, with an indanyl substituent at the 5-position. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,3-dihydro-1H-indene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. The reaction mechanism involves the nucleophilic addition of the indene to the carbonyl group of trifluoroacetaldehyde, followed by reduction to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indanyl moiety provides additional binding interactions, stabilizing the compound’s association with its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A novel cathinone derivative with stimulant properties.

    1-(2,3-dihydro-1H-inden-5-yl)ethanone: A related compound with a ketone functional group instead of the trifluoromethyl group.

Uniqueness

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10(15)9-5-4-7-2-1-3-8(7)6-9/h4-6,10,15H,1-3H2

InChI Key

RPKLFRKGSJESKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(C(F)(F)F)O

Origin of Product

United States

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